Navigating the Uncharted: A Technical Guide to the Safe Handling and Application of 8-Bromoquinolin-7-ol Hydrobromide
Navigating the Uncharted: A Technical Guide to the Safe Handling and Application of 8-Bromoquinolin-7-ol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
Section 1: Hazard Identification and Classification
Based on the known toxicological profile of 8-hydroxyquinoline and its derivatives, 8-Bromoquinolin-7-ol hydrobromide is anticipated to present a significant health hazard. The classification under the Globally Harmonized System (GHS) is projected as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |
| Reproductive Toxicity | 1B | H360D: May damage the unborn child.[2] |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] |
Signal Word: Danger[2]
Hazard Pictograms:
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GHS06: Skull and Crossbones
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GHS05: Corrosion
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GHS08: Health Hazard
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GHS09: Environment
Section 2: First-Aid Measures: A Proactive Approach to Exposure
Immediate and appropriate first aid is critical in the event of exposure. The following measures are recommended based on the hazards of analogous compounds:
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In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. In case of an allergic reaction or irritation, seek medical attention.[2]
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If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[3]
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If swallowed: Call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[2]
Section 3: Handling and Storage: Mitigating Risk Through Prudent Practices
A systematic approach to handling and storage is paramount to ensuring laboratory safety.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound.
Caption: Recommended Personal Protective Equipment for handling 8-Bromoquinolin-7-ol hydrobromide.
Safe Handling Protocols
-
Avoid contact: Do not get in eyes, on skin, or on clothing.[4]
-
Avoid inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Engineering controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
Storage Conditions
-
Container: Keep container tightly closed in a dry and well-ventilated place.[3]
-
Environment: Store in a cool, dark place. Protect from light.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[5]
Section 4: Physicochemical and Toxicological Profile
While specific data for 8-Bromoquinolin-7-ol hydrobromide is limited, the following table provides a summary based on the parent compound, 8-hydroxyquinoline, and general chemical principles.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₉H₇Br₂NO | Based on the structure of 8-Bromoquinolin-7-ol with the addition of HBr. |
| Appearance | Likely a solid. | Most quinoline derivatives are solids at room temperature. |
| Solubility | Expected to have some water solubility due to the hydrobromide salt form. | General property of salts. |
| LD50 (Oral, Rat) | For 8-hydroxyquinoline: 1200 mg/kg.[1] The bromo-derivative may have different toxicity. | Data for the parent compound provides a reference point. |
| Carcinogenicity | 8-hydroxyquinoline is not classifiable as to its carcinogenicity to humans (IARC Group 3).[1] | Data for the parent compound. |
Section 5: Potential Applications in Research and Development
8-Hydroxyquinoline and its derivatives are a class of compounds with a rich history of applications in various scientific fields, primarily due to their metal-chelating properties.[4] The introduction of a bromine atom and the hydrobromide salt form in 8-Bromoquinolin-7-ol hydrobromide can modulate its electronic properties, solubility, and biological activity, opening up new avenues for research.
Potential as a Building Block in Medicinal Chemistry
Derivatives of 8-hydroxyquinoline have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.[6] The bromine substituent can serve as a handle for further chemical modifications, allowing for the synthesis of novel compounds with tailored biological activities.[7]
Caption: Workflow for the potential development of therapeutic agents from 8-Bromoquinolin-7-ol hydrobromide.
Utility in Materials Science and Photophysics
Quinoline derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.[8] The bromine atom can influence the photophysical properties of the molecule, potentially leading to new materials with interesting optical or electronic characteristics.[7] Recent research has also explored the use of a related compound, 8-bromo-7-hydroxyquinoline, as a photoremovable protecting group, highlighting the potential for this scaffold in photochemistry and chemical biology.[9]
Section 6: Spill and Disposal Procedures
In the event of a spill, a calm and methodical response is essential.
Spill Containment and Cleanup
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Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material.
-
Absorb: For small spills, use an inert absorbent material and place it in a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
Waste must be disposed of in accordance with federal, state, and local environmental control regulations. This compound should be treated as hazardous waste.
Conclusion
While the absence of a specific SDS for 8-Bromoquinolin-7-ol hydrobromide necessitates a cautious and informed approach, the available data on analogous compounds provides a solid foundation for its safe handling and use. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and being mindful of the potential hazards, researchers can confidently explore the scientific potential of this intriguing molecule.
References
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Ing. Petr Švec - PENTA s.r.o. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(7), o443–o444. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 24). 7-Bromoquinoline SAFETY DATA SHEET. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (2021, February 15). Safety Data Sheet. Retrieved from [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its derivatives: Synthesis and applications. Research & Reviews: Journal of Chemistry, 3(3), 1-10. Retrieved from [Link]
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Musee Chemical. (2023, November 8). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]
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Hagen, V., Frings, S., Bendig, J., Furo, I., & Kao, J. P. (2005). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. The Journal of Organic Chemistry, 70(19), 7503–7510. Retrieved from [Link]
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Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
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